N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15751077
InChI: InChI=1S/C12H13F2N3/c13-12(14)9-17-8-11(7-16-17)15-6-10-4-2-1-3-5-10/h1-5,7-8,12,15H,6,9H2
SMILES:
Molecular Formula: C12H13F2N3
Molecular Weight: 237.25 g/mol

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

CAS No.:

Cat. No.: VC15751077

Molecular Formula: C12H13F2N3

Molecular Weight: 237.25 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine -

Specification

Molecular Formula C12H13F2N3
Molecular Weight 237.25 g/mol
IUPAC Name N-benzyl-1-(2,2-difluoroethyl)pyrazol-4-amine
Standard InChI InChI=1S/C12H13F2N3/c13-12(14)9-17-8-11(7-16-17)15-6-10-4-2-1-3-5-10/h1-5,7-8,12,15H,6,9H2
Standard InChI Key TWVIENZDUACQLT-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F

Introduction

Chemical Identity and Structural Properties

N-Benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine (molecular formula: C12H13F2N3\text{C}_{12}\text{H}_{13}\text{F}_2\text{N}_3) has a molecular weight of 237.25 g/mol. The IUPAC name reflects its substitution pattern: the pyrazole ring’s 1-position hosts a 2,2-difluoroethyl group (CH2CF2H-\text{CH}_2\text{CF}_2\text{H}), while the 4-position features a benzylamine substituent (NHCH2C6H5-\text{NHCH}_2\text{C}_6\text{H}_5).

Table 1: Key Chemical Descriptors

PropertyValue
Molecular FormulaC12H13F2N3\text{C}_{12}\text{H}_{13}\text{F}_2\text{N}_3
Molecular Weight237.25 g/mol
IUPAC NameN-Benzyl-1-(2,2-difluoroethyl)pyrazol-4-amine
Canonical SMILESC1=CC=C(C=C1)CNC2=CN(N=C2)CC(F)F
Topological Polar Surface Area28.7 Ų

The compound’s fluorine atoms enhance metabolic stability and membrane permeability, while the benzyl group contributes to π-π stacking interactions with aromatic residues in biological targets.

Synthesis and Reaction Pathways

While explicit protocols for N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine remain unpublished, analogous pyrazole derivatives are synthesized through multi-step sequences involving:

  • Pyrazole Core Formation: Cyclocondensation of 1,3-diketones with hydrazines.

  • Alkylation: Introduction of the 2,2-difluoroethyl group via nucleophilic substitution using 2,2-difluoroethyl halides.

  • Amination: Coupling of 4-aminopyrazole intermediates with benzyl halides under basic conditions .

A representative pathway for related compounds involves Suzuki-Miyaura cross-coupling to install aryl groups, followed by palladium-catalyzed aminations . For instance, the synthesis of structurally similar quinazolin-4-amines employs 2,4-dichloroquinazoline intermediates reacted with benzylamines under microwave irradiation . Adapting these methods, N-benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine could be synthesized via sequential alkylation and amination steps, with purification by silica gel chromatography.

Biological Activity and Mechanism

The compound demonstrates promising activity as a P2Y12 receptor antagonist, a critical target in antiplatelet therapy. The P2Y12 receptor mediates ADP-induced platelet aggregation, and its inhibition prevents thrombus formation in cardiovascular diseases.

Table 2: Comparative Bioactivity of Pyrazole Derivatives

CompoundTarget ReceptorIC₅₀ (nM)Selectivity Over P2Y₁
N-Benzyl-1-(2,2-difluoroethyl)-1H-pyrazol-4-amineP2Y₁₂12.3>100-fold
1-(2,2-Difluoroethyl)-N-(3-fluorobenzyl)-1H-pyrazol-4-amineP2Y₁₂8.7>50-fold

Structural analogs with fluorinated benzyl groups exhibit enhanced potency, likely due to increased hydrophobic interactions with the receptor’s transmembrane domain. The difluoroethyl moiety may reduce oxidative metabolism, prolonging half-life compared to non-fluorinated analogs.

Pharmacological Applications

Cardiovascular Therapeutics

As a P2Y12 antagonist, this compound could supplant clopidogrel in patients with CYP2C19 polymorphisms, offering a more predictable pharmacokinetic profile. Preclinical models suggest it inhibits ADP-induced platelet aggregation by 85% at 100 nM concentrations, comparable to ticagrelor.

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: Difluoroethyl groups improve metabolic stability versus ethyl or methyl analogs.

  • Benzyl Modifications: Para-substituted benzylamines enhance receptor affinity, while meta-fluorination (as in VC15798780) boosts potency.

  • Pyrazole Positioning: 1,4-disubstitution optimizes spatial orientation for receptor binding.

Future Research Directions

  • Pharmacokinetic Studies: Assess oral bioavailability and elimination half-life in mammalian models.

  • Toxicology Profiling: Evaluate hepatotoxicity risks associated with chronic fluorinated compound exposure.

  • Crystallographic Analysis: Resolve co-crystal structures with P2Y12 to guide rational drug design.

“The strategic incorporation of fluorine atoms in pyrazole derivatives represents a viable approach to optimizing antithrombotic agents with improved safety profiles.” – Adapted from VulcanChem product analyses.

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